1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.11979803 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzodiazole core linked to a methanesulfonylpiperidine moiety. This structure is significant as it influences the compound's interaction with biological targets.
The primary biological activity of this compound is linked to its role as an antagonist of cannabinoid receptors, particularly CB1. Antagonists of CB1 receptors have shown promise in treating conditions such as obesity and metabolic disorders by modulating endocannabinoid signaling pathways.
Key Findings:
- Potency : The compound exhibits a binding affinity (Ke) of 0.44 nM for CB1 receptors, indicating high potency compared to other cannabinoids .
- Selectivity : It demonstrates a selectivity ratio (CB2:CB1) of 1600, suggesting minimal interaction with CB2 receptors, which may reduce potential side effects associated with broader cannabinoid receptor modulation .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Activity Type | Measurement Method | Results |
---|---|---|
CB1 Receptor Binding Affinity | Ke (nM) | 0.44 |
Selectivity Ratio | CB2:CB1 Ratio | 1600 |
Blood-Brain Barrier Permeability | MDCK-MDR1 Model | 8% permeability |
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Obesity Management : By antagonizing CB1 receptors, it may help in weight reduction and metabolic regulation.
- Neuroprotection : Due to its limited penetration across the blood-brain barrier, it may provide neuroprotective effects without psychoactive side effects typically associated with CB1 activation.
Case Studies
A notable study investigated the efficacy of similar compounds in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression. Although not directly related to our compound, the findings suggest that modifications to piperidine structures can yield potent inhibitors against various targets .
Example Case Study:
In a study involving related compounds:
- Compound R547 demonstrated significant in vitro potency against CDK2 and CDK4 with IC50 values as low as 0.08 µM against human tumor cell lines. This highlights the potential for structural analogs of our compound to exhibit similar or enhanced biological activities.
特性
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20(18,19)17-8-6-12(7-9-17)10-16-11-15-13-4-2-3-5-14(13)16/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFHOINSLVAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。